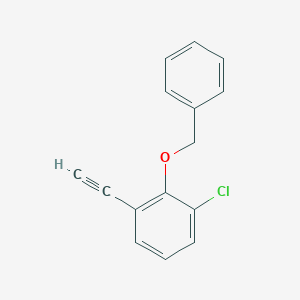![molecular formula C14H13ClO B8157311 2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157311.png)
2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a chlorine atom at the 3’ position and an ethanol group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting the catalyst concentration, reaction time, and temperature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)acetaldehyde or 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)acetone.
Reduction: Formation of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethane.
Substitution: Formation of 2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)ethanol or 2-(3’-Ethoxy-[1,1’-biphenyl]-2-yl)ethanol.
科学的研究の応用
2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biomolecules, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(4’-Chloro-[1,1’-biphenyl]-2-yl)ethanol
- 2-(3’-Bromo-[1,1’-biphenyl]-2-yl)ethanol
- 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol
Uniqueness
2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol is unique due to the specific positioning of the chlorine atom and the ethanol group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
2-[2-(3-chlorophenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-16/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDWXTCYPOFMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
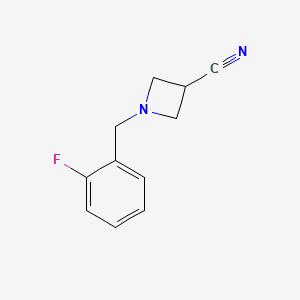
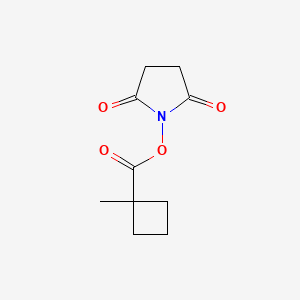
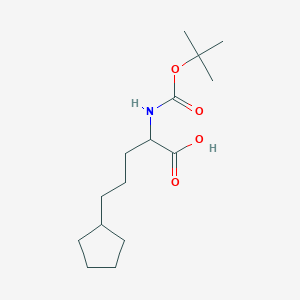
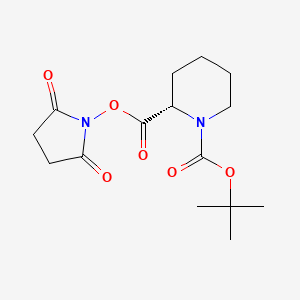
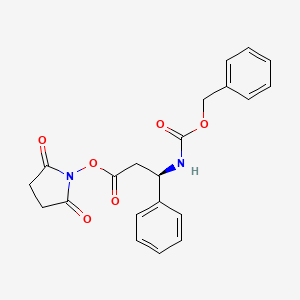

![2-[2-(3-methylphenyl)phenyl]acetic Acid](/img/structure/B8157300.png)
![2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157305.png)
![3'-Methoxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B8157321.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157328.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
![2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157340.png)
![2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157347.png)
